1-(2H-Indazol-2-yl)ethanone
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Overview
Description
Phenazine-1-carboxylic acid is a biologically active compound known for its broad-spectrum antimicrobial properties. It is produced by various bacterial species, including Pseudomonas and Streptomyces. This compound has been recognized for its ability to prevent and control crop diseases, making it a valuable biological pesticide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenazine-1-carboxylic acid can be synthesized through several methods, including the Wohl–Aue method, Beirut method, and oxidative cyclization of 1,2-diaminobenzene . These methods involve various reaction conditions and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of phenazine-1-carboxylic acid primarily involves fermentation processes using bacterial strains such as Pseudomonas aeruginosa. Genetic engineering techniques have been employed to enhance the production yield by manipulating the metabolic pathways involved in its biosynthesis .
Chemical Reactions Analysis
Types of Reactions: Phenazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products: The major products formed from these reactions include various phenazine derivatives, which exhibit different biological activities and properties.
Scientific Research Applications
Phenazine-1-carboxylic acid has a wide range of scientific research applications:
Biology: Studied for its role in microbial interactions and biofilm formation.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Employed as a biological pesticide to control plant pathogens and improve crop yield.
Mechanism of Action
Phenazine-1-carboxylic acid exerts its effects through the generation of reactive oxygen species, leading to oxidative stress and cell damage in target organisms. It disrupts cellular processes by damaging cell membranes, reducing mitochondrial membrane potential, and increasing reactive oxygen species levels . This compound targets various metabolic pathways and redox processes, ultimately leading to cell death .
Comparison with Similar Compounds
Phenazine-1-carboxylic acid is unique among phenazine derivatives due to its potent antimicrobial properties and broad-spectrum activity. Similar compounds include:
- Phenazine carboxamide
- 2-Hydroxy phenazine carboxylic acid
- Pyocyanin
These compounds share structural similarities but differ in their biological activities and applications .
Properties
CAS No. |
13436-50-5 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-indazol-2-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-6-8-4-2-3-5-9(8)10-11/h2-6H,1H3 |
InChI Key |
YPSMXSXOHKSUNM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=C2C=CC=CC2=N1 |
Canonical SMILES |
CC(=O)N1C=C2C=CC=CC2=N1 |
Synonyms |
2H-Indazole, 2-acetyl- (6CI,7CI,8CI,9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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